Cholest-4-en-3-one: A Comprehensive Technical Guide
Cholest-4-en-3-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholest-4-en-3-one, a significant metabolite of cholesterol, has garnered considerable attention in the scientific community for its diverse biological activities and its role as a key intermediate in various metabolic pathways. This technical guide provides an in-depth overview of the fundamental properties of Cholest-4-en-3-one, including its physicochemical characteristics, spectroscopic data, and biological functions. Detailed experimental protocols for its synthesis, quantification, and in vitro analysis are presented to facilitate further research and development. Furthermore, this document elucidates the signaling pathways modulated by Cholest-4-en-3-one, offering a molecular-level understanding of its mechanism of action.
Core Properties of Cholest-4-en-3-one
Cholest-4-en-3-one is a cholestanoid steroid and a 3-oxo-Delta(4) steroid. It is a derivative of cholesterol where the hydroxyl group at position 3 has been oxidized to a ketone, and the double bond has shifted from the C5-C6 to the C4-C5 position.[1][2] This structural change is crucial for its biological activity.
Physicochemical Properties
The fundamental physical and chemical properties of Cholest-4-en-3-one are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₄O | [1][2] |
| Molecular Weight | 384.6 g/mol | [1] |
| CAS Number | 601-57-0 | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 79 - 82 °C | [1][3] |
| Boiling Point | No information available | [3] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695) and dimethylformamide. | [4][5] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [6] |
Spectroscopic Data
The structural characterization of Cholest-4-en-3-one is well-documented through various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Spectra available in various databases. | [1] |
| ¹³C NMR | Spectral data available and consistent with the proposed structure. | [7][8] |
| Mass Spectrometry (MS) | Molecular mass confirmed as 384.4 (ESI-MS). | [9] |
| Infrared (IR) Spectroscopy | Vmax of 1672.3 cm⁻¹ suggests the presence of a conjugated double bond and a C=O group. | [9] |
| UV/Vis Spectroscopy | λmax: 241-242 nm. | [5][9] |
Biological Activities and Signaling Pathways
Cholest-4-en-3-one is not merely an intermediate in cholesterol metabolism but an active biomolecule with significant effects on various cellular processes. It is a known human and plant metabolite.[1] Studies have demonstrated its potent effects against obesity, liver disease, and keratinization.[10] Furthermore, it serves as a precursor in the synthesis of important drug intermediates like androsta-1,4-diene-3,17-dione (B159171) and androst-4-ene-3,17-dione.[10]
Anticancer Activity
Recent research has highlighted the antitumor properties of Cholest-4-en-3-one, particularly in breast cancer. It has been shown to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner.[11][12] The primary mechanisms behind its anticancer effects involve the modulation of lipid metabolism and disruption of membrane raft integrity.[11][12]
Cholest-4-en-3-one's effects on lipid metabolism are, at least in part, mediated through the Liver X Receptor (LXR) signaling pathway.[11] LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on target genes, regulating their expression. Cholest-4-en-3-one treatment has been shown to increase the expression of cholesterol efflux transporters ABCG1 and ABCA1, which are downstream targets of LXR.[3][11]
Figure 1: Cholest-4-en-3-one activates the LXR signaling pathway.
Cholest-4-en-3-one has been found to inhibit key enzymes involved in lipogenesis, including fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1).[11] This reduction in lipid synthesis, coupled with increased cholesterol efflux, leads to a disruption of membrane raft integrity.[3][11] Membrane rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling, and their disruption can inhibit cancer cell proliferation and migration.[12]
Figure 2: Inhibition of lipogenesis and membrane raft integrity.
Anoxic Cholesterol Metabolism
In denitrifying bacteria such as Sterolibacterium denitrificans, Cholest-4-en-3-one is a key intermediate in the anoxic metabolism of cholesterol.[13][14] Cholesterol is first oxidized to Cholest-4-en-3-one, which is then further oxidized to cholesta-1,4-dien-3-one (B1207908) by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cholest-4-en-3-one.
Enzymatic Synthesis of Cholest-4-en-3-one from Cholesterol
This protocol describes the synthesis of Cholest-4-en-3-one from cholesterol using cholesterol oxidase, a method that offers high specificity and yield.[15][16][17]
Materials:
-
Cholesterol
-
Cholesterol oxidase (from Rhodococcus sp. or other suitable microbial source)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0-7.5)
-
Organic solvent (e.g., petroleum ether, isopropanol)
-
Triton X-100 (optional, as a surfactant)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a reaction vessel, combine the potassium phosphate buffer and the organic solvent to create an aqueous/organic biphasic system.[16] A typical ratio is 10:3 (v/v) aqueous to organic phase.
-
Substrate Addition: Dissolve cholesterol in the organic phase. The initial cholesterol concentration can range from 1 to 20 g/L.[15][16]
-
Enzyme Addition: Add cholesterol oxidase to the aqueous phase. The enzyme concentration can be optimized, with a starting point of 0.1 - 1.0 U per mg of substrate.[15]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with vigorous agitation (e.g., 250 rpm) for 2-24 hours.[15][16] Oxygen can be supplied to improve the conversion rate.[16]
-
Extraction: After the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any remaining product.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[15][16]
-
Recrystallization: Recrystallize the purified product from a suitable solvent (e.g., anhydrous alcohol) to obtain high-purity Cholest-4-en-3-one.[16]
Figure 3: Workflow for the enzymatic synthesis of Cholest-4-en-3-one.
Quantification of Cholest-4-en-3-one in Biological Samples by HPLC-MS/MS
This protocol outlines a sensitive and specific method for quantifying Cholest-4-en-3-one in biological matrices like plasma or serum.[16]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal standard (e.g., deuterated Cholest-4-en-3-one)
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (triple quadrupole) with an APCI or ESI source
Procedure:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma/serum, add a known amount of the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Perform liquid-liquid extraction on the supernatant using MTBE.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases typically consisting of methanol/water or acetonitrile/water with additives like formic acid.
-
-
MS/MS Detection:
-
Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Cholest-4-en-3-one and the internal standard for accurate quantification.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of Cholest-4-en-3-one on cancer cell lines.[2][11]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Cholest-4-en-3-one stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cholest-4-en-3-one (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Cholest-4-en-3-one is a multifaceted molecule with significant biological relevance. Its role as a key metabolic intermediate and its potent biological activities, particularly its anticancer effects, make it a compound of great interest for further research and therapeutic development. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of biochemistry, pharmacology, and drug discovery, enabling them to explore the full potential of this intriguing cholesterol metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toolify.ai [toolify.ai]
- 10. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ijarbs.com [ijarbs.com]
- 15. benchchem.com [benchchem.com]
- 16. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
